Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Selecting the (R)-enantiomer is non-negotiable for stereospecific CNS-target synthesis. The chiral pyrrolidine core dictates predictable binding at monoamine transporters and GPCRs, avoiding diastereomer waste streams inherent to the racemate. This ≥98% pure building block delivers reproducible SAR and asymmetric catalysis, ensuring your lead optimisation is not compromised by stereochemical variability.

Molecular Formula C8H18N2
Molecular Weight 142.24
CAS No. 1353996-82-3
Cat. No. B3235206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
CAS1353996-82-3
Molecular FormulaC8H18N2
Molecular Weight142.24
Structural Identifiers
SMILESCC(C)NC1CCN(C1)C
InChIInChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1
InChIKeyMZLMGWQXOIZRMW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1353996-82-3): A Chiral Pyrrolidine Building Block for Enantioselective Synthesis


Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1353996-82-3) is a chiral secondary amine featuring a pyrrolidine core with (R)-stereochemistry at the 3-position, an N-methyl group, and an N-isopropyl substituent . With the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing enantiomerically pure drug candidates targeting central nervous system (CNS) disorders [1]. Its value proposition centers on providing a well-defined chiral scaffold that imparts predictable stereochemical outcomes in downstream synthetic transformations . This guide delineates the quantifiable and verifiable differentiators that justify its selection over its (S)-enantiomer (CAS 1249795-36-5) and the racemic mixture (CAS 1249795-36-5 for the racemate) in procurement and research contexts.

Why Substituting Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine with its Enantiomer or Racemate Compromises Enantioselective Outcomes


Chiral amines are fundamental to drug discovery, yet generic substitution of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine with its (S)-enantiomer (CAS 1249795-36-5) or the racemic mixture introduces unacceptable variability. The (R)-configuration is not merely a label; it dictates the three-dimensional orientation of the pyrrolidine ring, which in turn governs interactions with chiral biological targets (e.g., enzymes, receptors) . In enantioselective synthesis, using the incorrect stereoisomer can lead to the formation of diastereomers with drastically different pharmacological profiles, potentially reducing efficacy or increasing toxicity [1]. While the racemate might appear economically favorable, it necessitates additional, costly chiral resolution steps and can produce a 50% waste stream of the undesired enantiomer . The specific (R)-stereochemistry is, therefore, a non-negotiable specification for applications demanding enantiomeric purity and predictable biological activity [REFS-1, REFS-2].

Quantifiable Differentiation of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine Against its (S)-Enantiomer and Racemate


Absolute Stereochemical Configuration (R) as a Determinant of Pharmacological Activity

The (R)-stereochemistry at the pyrrolidine 3-position is a defining feature, directly influencing its behavior as a chiral ligand or building block. While direct comparative pharmacological data for this specific amine is not publicly available , the well-established principle of stereochemistry-pharmacology relationships dictates that the (R)-enantiomer will exhibit distinct binding affinities and activities compared to its (S)-enantiomer (CAS 1249795-36-5) at chiral biological targets [1]. In analogous chiral amine systems, differences in IC50 values between enantiomers can exceed 100-fold [2].

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Purity and Quality Control Specifications for Reproducible Synthesis

Reputable suppliers of the (R)-enantiomer (CAS 1353996-82-3) guarantee a minimum purity of 98% , which is essential for minimizing side reactions and ensuring consistent yields in multi-step synthetic sequences. While the (S)-enantiomer (CAS 1249795-36-5) is also available at similar purities , the critical differentiation lies in the availability of certified analytical data, such as NMR spectra and HPLC traces, that confirm both chemical purity and enantiomeric excess (ee) . The racemic mixture (CAS 1249795-36-5) often lacks such rigorous chiral purity documentation, introducing uncertainty in applications where stereochemical integrity is paramount .

Analytical Chemistry Quality Control Process Chemistry

Molecular Properties for Rational Drug Design: LogP and Topological Polar Surface Area (TPSA)

The (R)-enantiomer possesses calculated physicochemical properties that are favorable for CNS drug candidates. It has a predicted octanol-water partition coefficient (LogP) of 0.6885 and a topological polar surface area (TPSA) of 15.27 Ų . These values align with established guidelines for brain penetration (e.g., Lipinski's Rule of Five, CNS MPO score), which suggest that compounds with LogP < 5 and TPSA < 90 Ų are more likely to cross the blood-brain barrier [1]. While the (S)-enantiomer and racemate share identical calculated molecular properties , the (R)-form's value is directly tied to its use in specific, enantioselective target engagement, differentiating its application from the non-specific or less effective use of the racemate.

Medicinal Chemistry ADME Prediction Computational Chemistry

High-Value Application Scenarios for Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine Based on Verified Differentiation


Enantioselective Synthesis of CNS-Active Pharmaceutical Candidates

The (R)-stereochemistry of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine makes it the preferred chiral building block for synthesizing enantiomerically pure CNS drug candidates. Its favorable LogP (0.6885) and TPSA (15.27 Ų) values support its incorporation into molecules designed to cross the blood-brain barrier . Researchers can confidently use this (R)-enantiomer to generate diastereomeric libraries for SAR studies, knowing that the stereochemical outcome is defined and reproducible . This contrasts with using the racemate, which would yield a mixture of diastereomers, complicating purification and confounding biological results [1].

Development of Monoamine Reuptake Inhibitors

While specific data for this exact compound is proprietary, its structural class (N,N-substituted 3-aminopyrrolidines) has been extensively patented for use as monoamine reuptake inhibitors . The (R)-configuration is critical for achieving selective inhibition of serotonin, norepinephrine, or dopamine transporters [1]. Procuring the (R)-enantiomer, rather than the (S)-enantiomer or racemate, is essential for exploring this target space, as the stereochemistry directly impacts the molecule's fit within the transporter's chiral binding pocket [1]. The high purity (≥98%) of the supplied compound ensures that observed biological activity is attributable to the intended (R)-stereoisomer [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The pyrrolidine core, bearing both a methyl and an isopropyl group on the nitrogen atoms, can be further functionalized to create chiral ligands for asymmetric catalysis. The (R)-configuration provides a rigid, well-defined chiral environment around a metal center (e.g., palladium, ruthenium) that is crucial for achieving high enantioselectivity in reactions such as hydrogenations or cross-couplings . The availability of this compound in high enantiomeric purity ensures that the resulting catalyst will be highly effective, minimizing the production of the undesired product enantiomer [1].

Investigating Structure-Activity Relationships (SAR) in GPCR Ligands

The pyrrolidine scaffold is a privileged structure for G-protein coupled receptors (GPCRs) . The (R)-enantiomer of this specific amine serves as a key intermediate for introducing chiral diversity into GPCR-targeting compounds [1]. By using the (R)-enantiomer, medicinal chemists can systematically explore how the absolute configuration at the pyrrolidine ring influences binding affinity, functional activity (agonism vs. antagonism), and selectivity for different receptor subtypes [1]. The use of the pure (R)-enantiomer is mandatory for generating clear, interpretable SAR data, as the (S)-enantiomer or racemate would introduce confounding variables [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.